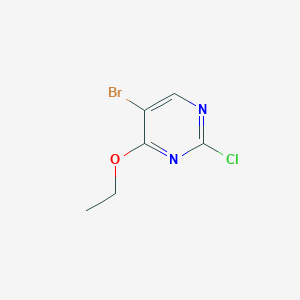

5-Bromo-2-chloro-4-ethoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHYOQWWHLEBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2-chloro-4-ethoxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights and methodologies for researchers working with this and structurally related molecules.

Molecular Identity and Structure

This compound is a substituted pyrimidine characterized by the presence of bromo, chloro, and ethoxy functional groups. These substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1289005-72-6 | [1] |

| Molecular Formula | C₆H₆BrClN₂O | [1] |

| Molecular Weight | 237.48 g/mol | [1] |

| Canonical SMILES | CCOC1=NC(=NC=C1Br)Cl | N/A |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the analysis of structurally similar compounds, such as 5-bromo-2-chloropyrimidine and various substituted pyrimidines. These values should be considered estimates and require experimental validation.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Melting Point | 70-85 °C | Based on the melting point of 5-bromo-2-chloropyrimidine (73-79 °C), the ethoxy group is expected to have a minor effect. |

| Boiling Point | > 200 °C (at 760 mmHg) | Pyrimidine derivatives with similar molecular weights tend to have high boiling points. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile).[2][3][4] | The presence of the ethoxy group may confer slight solubility in polar aprotic solvents. Insoluble in water. |

| Appearance | White to off-white or pale yellow crystalline solid or powder.[2][3] | Based on the appearance of similar pyrimidine compounds. |

Spectroscopic Profile: A Predictive Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not publicly available, we can predict the key features based on the analysis of analogous structures.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ethoxy group should present as a triplet (CH₃) and a quartet (CH₂). A single singlet in the aromatic region would correspond to the proton at the C6 position of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen, chlorine, and bromine atoms, as well as the electron-donating ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Experimental Protocols for Physicochemical Characterization

To facilitate the validation of the predicted properties, the following experimental workflows are recommended.

Workflow for Determining Physicochemical Properties

Caption: Experimental workflow for physicochemical characterization.

Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Reference the chemical shifts to the residual solvent peak.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Reference the chemical shifts to the solvent peak.[5]

-

Safety and Handling

Table 3: GHS Hazard Statements for Structurally Similar Compounds

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[3][10] |

| H315 | Causes skin irritation.[7][8][10] |

| H319 | Causes serious eye irritation.[7][8][10] |

| H335 | May cause respiratory irritation.[7][9][10] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[7][8][10][11]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][11]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8]

First Aid Measures

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][11]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][10][11]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3][10]

Synthesis and Reactivity

This compound is a synthetic building block. Its reactivity is dictated by the pyrimidine core and the attached functional groups. The chloro and bromo substituents are potential sites for nucleophilic substitution and cross-coupling reactions, respectively. This makes it a versatile intermediate for the synthesis of more complex molecules.

Logical Flow of a Typical Synthetic Application

Caption: Potential synthetic transformations of the title compound.

Conclusion

This compound is a valuable research chemical with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available, this guide provides a robust framework of predicted properties and established methodologies for its characterization. Rigorous experimental validation of the data presented herein is strongly encouraged to ensure the success and reproducibility of future research endeavors.

References

- 1. chemwhat.com [chemwhat.com]

- 2. chembk.com [chembk.com]

- 3. sandoopharma.com [sandoopharma.com]

- 4. 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. aksci.com [aksci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Guide to the Synthesis of 5-Bromo-2-chloro-4-ethoxypyrimidine from 5-Bromouracil: A Senior Application Scientist's Perspective

Executive Summary: This technical guide provides a detailed, two-step synthetic pathway for the preparation of 5-Bromo-2-chloro-4-ethoxypyrimidine, a valuable heterocyclic building block, starting from the readily available 5-bromouracil. The synthesis involves an initial chlorination to form the key intermediate, 5-bromo-2,4-dichloropyrimidine, followed by a regioselective nucleophilic aromatic substitution to introduce the ethoxy group at the C4 position. This document elucidates the underlying chemical principles, provides field-proven experimental protocols, and offers insights into the causality behind procedural choices, targeting researchers and professionals in synthetic chemistry and drug development.

Introduction: The Significance of Halogenated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural compounds like nucleic acids and a significant percentage of small-molecule drugs approved by the US FDA.[1] Halogenated pyrimidines, in particular, are exceptionally versatile intermediates. The strategic placement of halogen atoms allows for selective functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3]

The target molecule, this compound, and its precursor, 5-bromouracil, are exemplary of this chemical utility. 5-Bromouracil is a well-known base analog of thymine and is used experimentally as a mutagen.[4][5] Its conversion into more complex derivatives is a common strategy for accessing novel chemical entities. This guide details an efficient and reliable pathway to synthesize this compound, a process hinging on the controlled transformation of the uracil ring into a highly reactive dichlorinated intermediate.

Overall Synthetic Strategy

The conversion of 5-bromouracil to this compound is efficiently achieved in two distinct synthetic steps. This strategy leverages the inherent reactivity of the starting material and the predictable regioselectivity of the intermediate.

-

Chlorination: 5-Bromouracil is first converted to the highly reactive intermediate 5-bromo-2,4-dichloropyrimidine. This is achieved by treating the starting material with a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

-

Regioselective Ethoxylation: The intermediate, 5-bromo-2,4-dichloropyrimidine, undergoes a selective nucleophilic aromatic substitution (SNAr) with an ethoxide source to yield the final product. The reaction proceeds with high regioselectivity at the C4 position of the pyrimidine ring.

References

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Bromouracil - Wikipedia [en.wikipedia.org]

- 5. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-ethoxypyrimidine (CAS Number 1289005-72-6): Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-ethoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile synthetic building block in medicinal chemistry. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of bromo, chloro, and ethoxy groups on this pyrimidine core offers multiple reactive sites, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of the known properties, predicted reactivity, and potential applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development. While specific experimental data for this compound is limited, this guide will draw upon data from its close structural analog, 5-Bromo-2-chloro-4-methoxypyrimidine, to provide valuable insights into its chemical behavior.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented below. It is important to note that while some properties are reported, others are predicted based on the behavior of structurally similar compounds.

| Property | Value | Source |

| CAS Number | 1289005-72-6 | N/A |

| Molecular Formula | C6H6BrClN2O | --INVALID-LINK-- |

| Molecular Weight | 237.48 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol (predicted based on analog) | --INVALID-LINK-- |

| Storage | Inert atmosphere, store in freezer, under -20°C | --INVALID-LINK-- |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, showing signals for the ethoxy group protons and the lone proton on the pyrimidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | H-6 |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, and the electron-donating ethoxy group.

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C-4 |

| ~160 | C-2 |

| ~158 | C-6 |

| ~109 | C-5 |

| ~65 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Predicted Mass Spectrometry Data

The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[1] High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization of the pyrimidine ring.[2] The electron-deficient nature of the pyrimidine ring activates the halogen atoms towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[2][3]

Caption: Key reaction pathways for the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In dihalogenated pyrimidines, the reactivity of the carbon-halogen bond in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl. Therefore, the C5-bromo position of this compound is expected to be more reactive than the C2-chloro position, allowing for selective coupling with boronic acids at the C5 position.[2]

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, selective amination can likely be achieved at the more reactive C5-bromo position under carefully controlled conditions. However, with different catalysts and conditions, amination at the C2-chloro position is also feasible.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. The C2-chloro group in this compound is activated by both adjacent nitrogen atoms, making it a prime site for nucleophilic aromatic substitution.[3] This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alcohols, and thiols, providing a complementary method for functionalization to the palladium-catalyzed reactions.

Experimental Protocols (Analogous)

The following are generalized experimental protocols for key reactions, based on established procedures for the analogous compound, 5-Bromo-2-chloro-4-methoxypyrimidine.[2][4] These should serve as a starting point, and optimization for the ethoxy derivative is recommended.

General Protocol for Suzuki-Miyaura Coupling at the C5-Position

-

To a dry reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture with stirring to a temperature of 80-100 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

General Protocol for Nucleophilic Aromatic Substitution at the C2-Position

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.

-

Heat the reaction mixture to reflux (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, its structural motifs are prevalent in many biologically active molecules. Substituted pyrimidines are known to act as inhibitors of various protein kinases, making them attractive scaffolds for the development of anticancer agents.[4] The ability to selectively functionalize the 2 and 5 positions of the pyrimidine ring allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.

For instance, the related compound 5-bromo-2-chloro-4'-ethoxy diphenylmethane is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. This suggests that this compound could be a valuable precursor for the synthesis of other diarylmethane or related structures with potential therapeutic applications.

Availability

This compound is commercially available from various chemical suppliers. Researchers can procure this compound for laboratory and research purposes. It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the material.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A safety data sheet (SDS) should be consulted before use.[3] General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its differential reactivity at the C2-chloro and C5-bromo positions allows for selective and sequential functionalization, enabling the synthesis of a wide array of substituted pyrimidine derivatives. While specific experimental data for this compound is sparse, the well-documented chemistry of its methoxy analog provides a strong foundation for designing synthetic routes and predicting its chemical behavior. As the demand for novel heterocyclic compounds in drug development continues to grow, the utility of this compound as a key synthetic intermediate is likely to increase.

References

5-Bromo-2-chloro-4-ethoxypyrimidine structural elucidation and characterization

An In-Depth Technical Guide to the Structural Elucidation and Characterization of 5-Bromo-2-chloro-4-ethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous therapeutic agents and functional materials. The compound this compound is a versatile heterocyclic building block, engineered with multiple reactive sites that allow for selective functionalization. The strategic placement of the bromine atom at the C5 position and the chlorine atom at the C2 position enables a range of synthetic transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The ethoxy group at C4 modulates the electronic properties of the pyrimidine ring.

This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation and characterization of this compound. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the causal logic behind the selection of experiments, the interpretation of the resulting data, and the establishment of a self-validating analytical workflow. While specific published spectra for this exact compound are not abundant, this guide will leverage data from closely related analogues to present a robust predictive framework for its characterization.

Core Analytical Techniques for Structural Validation

A multi-technique approach is indispensable for the rigorous structural confirmation of a novel or synthesized molecule like this compound. The primary methods, each providing a unique piece of the structural puzzle, include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To define the carbon-hydrogen framework and atomic connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups and bond vibrations.

-

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing the most definitive structural proof.

The following sections will delve into the experimental protocols for these techniques and provide an expert interpretation of the expected data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of pyrimidine derivatives.

Expected ¹H and ¹³C NMR Spectral Features

For this compound, the ¹H NMR spectrum is expected to be relatively simple, showcasing signals for the ethoxy protons and the lone proton on the pyrimidine ring. The ¹³C NMR spectrum will display distinct signals for each of the six carbon atoms. The chemical shifts are influenced by the electronegativity of the nitrogen, chlorine, and bromine atoms, as well as the electron-donating effect of the ethoxy group.

Based on data from the analogous 5-Bromo-2-chloro-4-methoxypyrimidine, we can predict the approximate chemical shifts for the ethoxy derivative. The primary difference will be the presence of a quartet and a triplet for the ethoxy group, in place of the singlet for the methoxy group.

Data Presentation: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Assignment | Rationale for Prediction |

| ¹H | ~8.4 | Singlet | H-6 | The lone proton on the pyrimidine ring is deshielded by the adjacent electronegative nitrogen atoms and the bromine atom. |

| ¹H | ~4.5 | Quartet | -OCH₂CH₃ | The methylene protons are adjacent to the electron-withdrawing oxygen atom. |

| ¹H | ~1.4 | Triplet | -OCH₂CH₃ | The methyl protons are further from the oxygen and show a typical triplet splitting pattern. |

| ¹³C | ~162 | Singlet | C-4 | Carbon attached to the ethoxy group, significantly downfield due to the oxygen's electronegativity. |

| ¹³C | ~161 | Singlet | C-2 | Carbon bearing the chlorine atom, deshielded by both the chlorine and the adjacent nitrogen atoms. |

| ¹³C | ~159 | Singlet | C-6 | Carbon attached to the only ring proton, downfield due to the influence of the adjacent nitrogen. |

| ¹³C | ~108 | Singlet | C-5 | Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect of bromine. |

| ¹³C | ~65 | Singlet | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| ¹³C | ~14 | Singlet | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

Note: These are predicted values and may vary slightly based on experimental conditions.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 16 for sufficient signal-to-noise.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

-

Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

-

A higher number of scans (e.g., 1024-4096) is required due to the low natural abundance of ¹³C.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides crucial information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and confirmation of the elemental composition of a compound.

Expected Mass Spectrum

The mass spectrum of this compound (Molecular Formula: C₆H₆BrClN₂O, Molecular Weight: 237.48 g/mol ) is expected to show a distinctive molecular ion peak cluster. This is due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic pattern is a powerful diagnostic tool for confirming the presence of these halogens.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which can then be used to confirm the elemental composition with high accuracy.

Data Presentation: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance Pattern | Interpretation |

| [M]⁺ | 236/238/240 | Complex pattern due to Br and Cl isotopes | Molecular ion peak cluster |

| [M-C₂H₄]⁺ | 208/210/212 | Complex pattern | Loss of ethylene from the ethoxy group |

| [M-OC₂H₅]⁺ | 191/193/195 | Complex pattern | Loss of the ethoxy radical |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A softer ionization technique, often used for less volatile or more fragile molecules.

-

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer.

-

The instrument is scanned over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, C=N, C-O, C-Cl, and C-Br bonds.

Data Presentation: Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (ethoxy group) |

| ~1580, ~1470 | C=C and C=N stretch | Pyrimidine ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1050 | C-Cl stretch | Chloro group |

| ~680 | C-Br stretch | Bromo group |

Reference data for similar compounds can be found in various spectroscopic databases and literature.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition:

-

The sample is placed in an FTIR spectrometer.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique is the gold standard for structural elucidation, provided a suitable single crystal can be grown.

Expected Crystallographic Features

A successful single-crystal X-ray analysis of this compound would reveal a planar pyrimidine ring with the substituents' precise spatial orientation. The bond lengths and angles would be consistent with a substituted aromatic heterocyclic system. The crystal packing would show intermolecular interactions that stabilize the crystal lattice.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth:

-

Grow a single crystal of suitable size and quality by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer in an X-ray diffractometer.

-

Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the collected diffraction data.

-

Integrated Analytical Workflow

The following diagram illustrates the logical flow of experiments for the comprehensive characterization of this compound.

Caption: An integrated workflow for the synthesis, purification, and multi-technique structural elucidation of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. This guide has outlined the core methodologies, from NMR and mass spectrometry to IR spectroscopy and X-ray crystallography, providing a framework for researchers to approach the characterization of this and similar substituted pyrimidines. By understanding the "why" behind each experimental choice and the expected outcomes, scientists can confidently and efficiently validate the structure of their compounds, paving the way for their application in drug discovery and materials science.

Navigating the Solubility Landscape of 5-Bromo-2-chloro-4-ethoxypyrimidine: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Discovery

In the intricate world of drug development, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most fundamental of these is the compound's solubility. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of its viability. Poor solubility can lead to difficulties in formulation, unreliable results in biological assays, and ultimately, the failure of a promising compound.

Deconstructing the Molecule: Predicting Solubility from Structure

The solubility of an organic compound is governed by the principle of "like dissolves like," which refers to the polarity of the solute and the solvent. The molecular structure of 5-Bromo-2-chloro-4-ethoxypyrimidine offers several clues to its likely solubility behavior.

The core of the molecule is a pyrimidine ring , a heterocyclic aromatic system containing two nitrogen atoms. This ring system introduces a degree of polarity to the molecule. The presence of a bromo and a chloro substituent, both electronegative halogens, further influences the electron distribution and polarity of the molecule. The ethoxy group (-OCH2CH3) is a moderately polar functional group that can also participate in dipole-dipole interactions.

Based on these structural features, it is reasonable to predict that this compound will exhibit limited solubility in non-polar solvents and greater solubility in polar solvents. The presence of the nitrogen atoms in the pyrimidine ring and the oxygen atom in the ethoxy group provides sites for potential hydrogen bonding with protic solvents, although the molecule as a whole is not a strong hydrogen bond donor. Therefore, good solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents.

dot```dot graph Mol_Solubility_Logic { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound", fillcolor="#F1F3F4"]; B [label="Structural Features", fillcolor="#F1F3F4"]; C [label="Pyrimidine Ring\n(Polar, N atoms)", fillcolor="#FFFFFF"]; D [label="Bromo & Chloro Substituents\n(Electronegative)", fillcolor="#FFFFFF"]; E [label="Ethoxy Group\n(Moderately Polar, O atom)", fillcolor="#FFFFFF"]; F [label="Solvent Class", fillcolor="#F1F3F4"]; G [label="Polar Aprotic\n(e.g., DMF, DMSO, Acetone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Polar Protic\n(e.g., Ethanol, Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Non-Polar\n(e.g., Hexane, Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Predicted Solubility", fillcolor="#FBBC05"];

A -> B [len=1.5]; B -> C [len=1.5]; B -> D [len=1.5]; B -> E [len=1.5]; C -> G [label="Dipole-Dipole\nInteractions", dir=none]; D -> G [dir=none]; E -> G [dir=none]; C -> H [label="Potential H-Bonding\n(acceptor)", dir=none]; E -> H [dir=none]; G -> J [label="High"]; H -> J [label="Moderate"]; I -> J [label="Low"]; F -> G [style=invis]; F -> H [style=invis]; F -> I [style=invis]; }

Caption: Experimental workflow for solubility determination.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis and data from related pyrimidine derivatives, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar pyrimidine ring and substituents. |

| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetone | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. | |

| Acetonitrile | Moderate | Less polar than DMF and DMSO, but should still offer moderate solubility. | |

| Polar Protic | Ethanol | Moderate | Can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. |

| Methanol | Moderate | Similar to ethanol, with slightly higher polarity. | |

| Water | Low | The non-polar hydrocarbon portion of the ethoxy group and the overall molecular size limit aqueous solubility. | |

| Non-Polar | Hexane | Low | "Like dissolves like" principle; significant mismatch in polarity. |

| Toluene | Low to Moderate | The aromatic nature of toluene may offer some weak π-π stacking interactions with the pyrimidine ring. | |

| Dichloromethane (DCM) | Moderate | A solvent of intermediate polarity that may effectively solvate the molecule. |

Safety, Handling, and Disposal

As a halogenated organic compound, this compound should be handled with appropriate safety precautions. [1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and organic solvents.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Waste Disposal: Dispose of all chemical waste, including unused compound and spent solvents, in accordance with local and institutional regulations. Halogenated and non-halogenated solvent waste streams should typically be segregated. [2][3]

Conclusion

While a definitive quantitative solubility profile of this compound awaits experimental determination, this guide provides a robust framework for researchers to approach this critical aspect of drug discovery. By understanding the interplay of its molecular structure with different solvent properties and by employing a rigorous experimental methodology, scientists can confidently characterize its solubility, a key step in unlocking its therapeutic potential.

References

The Strategic Utility of 5-Bromo-2-chloro-4-ethoxypyrimidine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Core and the Advantage of Strategic Substitution

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and virology.[1] Its prevalence stems from its ability to mimic the purine bases of DNA and RNA, allowing it to interact with a wide array of biological targets. However, the true potential of the pyrimidine core is unlocked through precise and strategic functionalization. 5-Bromo-2-chloro-4-ethoxypyrimidine is a highly versatile building block that epitomizes this principle. Its unique arrangement of substituents—a reactive chloro group at the C2 position, a more reactive bromo group at the C5 position, and an electron-donating ethoxy group at the C4 position—provides medicinal chemists with a powerful tool for sequential and regioselective synthesis. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this valuable intermediate, offering both foundational knowledge and actionable protocols for researchers in the field.

Synthesis of this compound: A Proposed Pathway

While specific literature detailing the synthesis of this compound is not abundant, a reliable synthetic route can be extrapolated from the well-documented synthesis of its methoxy analog.[2] The proposed synthesis begins with the commercially available 5-bromo-2,4-dichloropyrimidine.

The key transformation is a regioselective nucleophilic aromatic substitution (SNAr) at the C4 position. The C4-chloro is more activated towards nucleophilic attack than the C2-chloro in 2,4-dichloropyrimidines. This selectivity is driven by the greater electron-withdrawing capacity of the nitrogen at position 3 influencing the C4 position. By treating 5-bromo-2,4-dichloropyrimidine with one equivalent of sodium ethoxide in ethanol at a controlled temperature, the ethoxy group can be selectively introduced at the C4 position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Anhydrous Ethanol (EtOH)

-

Sodium metal (Na)

-

Nitrogen gas (N₂)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under a nitrogen atmosphere, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol at 0°C to generate sodium ethoxide in situ.

-

Once all the sodium has reacted, add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in anhydrous ethanol dropwise to the sodium ethoxide solution at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

The Dichotomy of Reactivity: A Chemist's Playground

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for a stepwise and controlled functionalization of the pyrimidine core, a crucial strategy in building complex molecules and exploring structure-activity relationships (SAR).

The electron-deficient nature of the pyrimidine ring activates both halogens towards different, yet complementary, reaction pathways.[3]

-

C2-Chloro Position: This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the two ring nitrogens makes the C2 carbon electrophilic and prone to attack by nucleophiles such as amines, alcohols, and thiols.

-

C5-Bromo Position: While less reactive in SNAr, the C5-bromo position is the primary site for palladium-catalyzed cross-coupling reactions . The general reactivity trend for halogens in these reactions is I > Br > Cl, making the C-Br bond significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst.[3]

This differential reactivity enables a modular approach to synthesis, where one position can be selectively modified while leaving the other intact for a subsequent transformation.

Caption: Differential reactivity of this compound.

Key Transformations and Experimental Protocols

The following sections provide generalized, yet detailed, protocols for the most common and impactful reactions involving this compound. It is important to note that while the ethoxy compound is the focus, these protocols are largely based on established procedures for the analogous and well-studied 5-Bromo-2-chloro-4-methoxypyrimidine, with similar reactivity and outcomes expected.[3]

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

SNAr is a powerful method for introducing a wide variety of nucleophiles at the C2 position. Amination is a particularly common transformation, as the resulting 2-aminopyrimidine is a key pharmacophore in many kinase inhibitors.[4]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 equiv.). If the amine is provided as a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C5-bromo position is ideal for introducing carbon-carbon and carbon-nitrogen bonds, which are crucial for building molecular complexity and exploring the SAR of the "southern" region of the molecule.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl groups.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

While SNAr is effective for amination at C2, the Buchwald-Hartwig amination allows for the introduction of an amino group at the C5 position, offering an alternative vector for SAR exploration.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).

-

Addition of Reagents: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

| Reaction Type | Position | Key Reagents | Typical Conditions |

| SNAr | C2-Chloro | Amine, Alcohol, or Thiol Nucleophile | 80-120 °C, Polar Solvent (EtOH, DMF) |

| Suzuki-Miyaura | C5-Bromo | Boronic Acid/Ester, Pd Catalyst, Base | 80-100 °C, Dioxane/Water |

| Buchwald-Hartwig | C5-Bromo | Amine, Pd Catalyst, Ligand, Base | 80-110 °C, Toluene or Dioxane |

| Stille Coupling | C5-Bromo | Organostannane, Pd Catalyst | 80-110 °C, Toluene or DMF |

| Table 1: Summary of Key Reactions. Note: These are generalized conditions and may require optimization for specific substrates. |

Application in Drug Discovery: A Case Study in Anti-HIV Agent Synthesis

The strategic functionalization enabled by 5-bromo-2-chloro-4-alkoxypyrimidines is exemplified in the synthesis of novel anti-HIV agents.[2] While the specific example utilizes the methoxy analog, the synthetic logic is directly applicable to the ethoxy variant. These compounds are designed as pyrimidone derivatives that function as selective cytotoxic agents against HIV-infected cells.[2]

The synthesis leverages the differential reactivity of the pyrimidine core. A key step involves the displacement of the C2-chloro group with an appropriate amine nucleophile, followed by a Suzuki coupling at the C5-bromo position to introduce a substituted aryl group. This modular approach allows for the rapid generation of a library of compounds for biological screening.

References

The Strategic Utility of 5-Bromo-2-chloro-4-ethoxypyrimidine in Modern Drug Discovery: A Technical Guide

Foreword: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

To the discerning researcher in drug discovery, the pyrimidine core is a familiar and welcome sight. This nitrogen-containing heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, most notably through hydrogen bonding, and its capacity to serve as a versatile scaffold for the presentation of diverse pharmacophoric elements. This guide delves into the specific potential of a highly functionalized pyrimidine derivative, 5-Bromo-2-chloro-4-ethoxypyrimidine, as a strategic building block in the synthesis of next-generation therapeutics.

The Synthetic Versatility of this compound: A Chemist's Perspective

The synthetic utility of this compound lies in the differential reactivity of its substituents, offering a platform for sequential and regioselective modifications. This allows for the construction of complex molecular architectures from a single, readily accessible starting material.

Proposed Synthesis of this compound

Representative Synthetic Protocol:

A multi-step synthesis starting from 2,4-dihydroxypyrimidine (uracil) is a logical approach.

-

Bromination: Uracil is first brominated at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).

-

Chlorination: The resulting 5-bromouracil is then subjected to chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), which will convert both hydroxyl groups to chloro substituents, yielding 5-bromo-2,4-dichloropyrimidine.[3]

-

Ethoxylation: Selective nucleophilic substitution at the more reactive C4 position is then achieved by reacting 5-bromo-2,4-dichloropyrimidine with sodium ethoxide in ethanol at controlled temperatures. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such systems.

Key Chemical Transformations: A Gateway to Molecular Diversity

The true power of this compound as a building block is realized through its capacity to undergo a variety of subsequent chemical transformations with high regioselectivity. The electron-deficient nature of the pyrimidine ring activates both the C2-chloro and C5-bromo positions for distinct, orthogonal reactions.

1.2.1. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The carbon-bromine bond at the C5 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C2 position.[4] This differential reactivity is the cornerstone of its utility, allowing for the selective introduction of aryl, heteroaryl, or alkyl groups at the C5 position while leaving the C2-chloro group untouched for subsequent functionalization.

Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | C-C |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | C-C |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tol)₃ | C-C |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | C-C |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, Xantphos | C-N |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

-

Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel.

1.2.2. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chloro group at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.[4] This allows for the facile introduction of a wide array of nucleophiles, most commonly amines, to generate 2-amino-pyrimidine derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Add the desired amine (1.1 equiv.) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equiv.).

-

The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by TLC or LC-MS.

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

Potential Applications in Drug Discovery: Targeting Key Biological Pathways

The 2,4,5-trisubstituted pyrimidine scaffold accessible from this compound is a privileged motif in numerous classes of biologically active compounds. The ability to independently and selectively modify the C2 and C5 positions allows for the fine-tuning of steric and electronic properties to optimize interactions with a specific biological target.

Kinase Inhibitors: A Prominent Application

A significant number of clinically approved and investigational kinase inhibitors feature a 2,4-disubstituted pyrimidine core.[5] This scaffold acts as a hinge-binding motif, mimicking the adenine core of ATP. The substituent at the C2 position often forms critical hydrogen bonds with the kinase hinge region, while the substituent at the C4 or C5 position can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Workflow for Kinase Inhibitor Discovery:

Caption: A generalized workflow for the discovery of kinase inhibitors.

Case Study: EGFR/ALK Dual Kinase Inhibitors

In the development of dual inhibitors for Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), a 2,4,5-trisubstituted pyrimidine scaffold proved to be highly effective.[5] While the reported synthesis started from a different pyrimidine derivative, the core structure highlights the potential of molecules accessible from this compound. In such a scenario, the C5-substituent could be an aryl or heteroaryl group introduced via Suzuki coupling, and the C2-amino substituent could be varied to optimize interactions with the kinase active site. The ethoxy group at the C4 position would likely occupy a hydrophobic pocket.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent another major class of drug targets where pyrimidine derivatives have found utility. The pyrimidine core can serve as a scaffold to position substituents that interact with specific residues within the transmembrane domains or allosteric sites of the receptor. The ability to introduce diverse functionality at both the C2 and C5 positions of this compound makes it an attractive starting point for the synthesis of GPCR modulators.

Signaling Pathway for a Generic GPCR:

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

Other Therapeutic Areas

The versatility of the 2,4,5-trisubstituted pyrimidine scaffold extends beyond kinase and GPCR modulation. Research has demonstrated the potential of such compounds as anticancer agents through mechanisms like tubulin polymerization inhibition, as well as their utility as antiviral and anti-inflammatory agents.[6][7] The ability to rapidly generate a diverse library of compounds from this compound makes it a valuable tool for screening against a wide range of biological targets.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for modern drug discovery. Its key strengths lie in the differential reactivity of its chloro and bromo substituents, enabling selective and sequential functionalization to rapidly access a diverse chemical space of 2,4,5-trisubstituted pyrimidines. This scaffold is a proven pharmacophore in numerous therapeutic areas, most notably in the development of kinase inhibitors. As the demand for novel, highly selective, and potent therapeutics continues to grow, the strategic application of such well-designed chemical building blocks will be paramount to the success of future drug discovery endeavors.

References

- 1. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 2. CN114044739B - Synthetic method for preparing 5-bromo-2-chloro-4' -ethoxy diphenylmethane - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-ethoxypyrimidine

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the Buchwald-Hartwig amination of 5-Bromo-2-chloro-4-ethoxypyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations for achieving high-yield, regioselective C-N bond formation on this dihalogenated pyrimidine scaffold. We will explore the underlying mechanistic principles, the critical role of ligand and base selection, and provide step-by-step experimental procedures. Furthermore, this guide offers troubleshooting strategies and visual aids to facilitate the successful application of this pivotal transformation in synthetic chemistry.

Introduction: Strategic Importance of Pyrimidine Functionalization

The pyrimidine core is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce nitrogen-based substituents onto this heterocyclic scaffold is therefore of paramount importance in the discovery and development of novel molecular entities. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often suffer from limited scope and harsh reaction conditions.[1][2]

The substrate, this compound, presents a unique synthetic challenge and opportunity due to the presence of two distinct halogen atoms. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for programmed, regioselective functionalization, making it a highly valuable building block in multi-step synthetic sequences.[3][4]

The Principle of Regioselectivity: A Tale of Two Halogens

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle.[5][6] The reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[3][7] This established hierarchy of reactivity is a cornerstone of our synthetic strategy.

For this compound, the C-Br bond at the 5-position is inherently more reactive towards oxidative addition than the C-Cl bond at the 2-position.[8] This intrinsic difference allows for the selective amination at the C5 position while leaving the C2 chloro-substituent untouched for subsequent transformations. Achieving amination at the less reactive C2 position, conversely, necessitates more forcing conditions and specialized, highly active catalyst systems.[3]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A simplified representation is depicted below. The choice of each component—palladium precursor, ligand, and base—is critical for the efficiency and selectivity of the reaction.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) complex.[6][9] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[10][11]

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters.

Palladium Precursor

A variety of palladium(0) and palladium(II) precursors can be utilized. Common choices include:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common and effective Pd(0) source.

-

Pd(OAc)₂ (Palladium(II) acetate) : A stable and widely used Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12]

For routine applications, Pd(OAc)₂ is often preferred due to its air stability and cost-effectiveness.

Ligand Selection: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For the amination of electron-rich and potentially coordinating substrates like our pyrimidine, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[13][14]

| Ligand | Structure | Key Features & Applications |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including aryl chlorides.[15] |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for coupling secondary amines with aryl chlorides.[16] |

| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Promotes the monoarylation of primary amines with aryl chlorides.[16] |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A classic bidentate ligand, useful for coupling primary amines.[13] |

Recommendation: For the selective amination at the C5-Br position of this compound, XPhos is an excellent starting point due to its high reactivity and broad applicability.

Base Selection: The Driving Force

The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate. The choice of base depends on the pKa of the amine and the sensitivity of the functional groups on the substrate.

| Base | pKa of Conjugate Acid | Common Applications & Considerations |

| NaOtBu | ~19 | A strong, non-nucleophilic base, widely used and highly effective.[5] Can be sensitive to moisture. |

| K₃PO₄ | ~12.3 | A milder base, often used with more sensitive substrates. |

| Cs₂CO₃ | ~10.3 | A weak base with good solubility, suitable for base-sensitive functional groups.[5] |

Recommendation: For most primary and secondary amines, sodium tert-butoxide (NaOtBu) is the base of choice for its high efficacy. For more delicate substrates, a screen of weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary.

Solvent and Temperature

Anhydrous, degassed solvents are essential to prevent catalyst deactivation and competing side reactions.

-

Toluene and Dioxane: The most commonly employed solvents for Buchwald-Hartwig aminations.

-

Temperature: Reactions are typically conducted at elevated temperatures, ranging from 80 to 110 °C, to ensure a reasonable reaction rate.[17]

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all reagents prior to use.[3]

General Protocol for Selective C5 Amination

This protocol provides a robust starting point for the selective amination at the C5-bromo position.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

XPhos (4 mol%)

-

NaOtBu (1.5 equiv)

-

Anhydrous, degassed toluene (0.2 M concentration of the limiting reagent)

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (N₂ or Ar)

-

Standard laboratory glassware and syringes

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), NaOtBu (1.5 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv) followed by anhydrous, degassed toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-chloro-4-ethoxypyrimidine derivative.

Troubleshooting and Optimization

Low yields or incomplete reactions are common challenges in cross-coupling chemistry. The following decision tree provides a logical workflow for troubleshooting.

Figure 2: A decision tree for troubleshooting low-yield Buchwald-Hartwig amination reactions.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of functionalized pyrimidine derivatives. By understanding the principles of regioselectivity and carefully optimizing the reaction parameters—particularly the choice of ligand and base—researchers can achieve high yields of the desired C5-aminated product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this reaction in the pursuit of novel chemical entities for drug discovery and materials science.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]

- 13. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. books.rsc.org [books.rsc.org]

- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.rug.nl [research.rug.nl]

- 17. jk-sci.com [jk-sci.com]

The Synthetic Chemist's Guide to Nucleophilic Aromatic Substitution of 5-Bromo-2-chloro-4-ethoxypyrimidine: Application Notes and Protocols

Introduction: The Strategic Value of a Dihalogenated Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, present in a vast array of therapeutic agents due to their diverse biological activities.[1][2][3] The strategic functionalization of the pyrimidine core is a cornerstone of library synthesis and lead optimization. 5-Bromo-2-chloro-4-ethoxypyrimidine emerges as a highly versatile building block, offering multiple, differentially reactive sites for the introduction of molecular diversity. Its unique substitution pattern—featuring two distinct halogen atoms and an electron-donating ethoxy group—provides a rich platform for chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5]

This guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the mechanistic principles governing its reactivity, present detailed, field-proven protocols for substitution with common nucleophiles, and offer expert insights to navigate potential synthetic challenges. The information is curated for researchers, scientists, and drug development professionals aiming to leverage this scaffold in the synthesis of novel compounds.

Pillar 1: Understanding the Reactivity Landscape

The reactivity of this compound in SNAr reactions is governed by the interplay of the electron-deficient nature of the pyrimidine ring and the electronic effects of its substituents. The two ring nitrogen atoms act as powerful electron-withdrawing groups, reducing the electron density of the ring and making it susceptible to attack by nucleophiles.[5]

Regioselectivity: The C2-Chloro Position as the Primary SNAr Hotspot

A critical aspect of this substrate is the predictable regioselectivity of SNAr reactions. The primary site for nucleophilic attack is the carbon atom bearing the chloro substituent at the C2 position. This selectivity is attributed to several factors:

-

Activation by Adjacent Nitrogens: The C2 position is flanked by both ring nitrogen atoms, which provide powerful resonance stabilization to the negative charge developed in the Meisenheimer intermediate—the key intermediate in an SNAr reaction.[4]

-

Influence of the Ethoxy Group: The electron-donating ethoxy group at the C4 position deactivates this position towards nucleophilic attack.[2]

-

Relative Reactivity of Halogens: While the C5-bromo position is generally more reactive in palladium-catalyzed cross-coupling reactions (due to the C-Br bond being weaker than the C-Cl bond), the C5 position is inherently the least reactive towards SNAr in pyrimidines.[4][6]

This differential reactivity allows for a sequential functionalization strategy: SNAr at the C2-position followed by a potential cross-coupling reaction at the C5-position, maximizing the molecular complexity derived from a single starting material.

Caption: Generalized workflow for the SNAr reaction at the C2 position.

Pillar 2: Experimental Protocols - A Self-Validating System

The following protocols are designed as robust starting points for the SNAr of this compound. They are based on established procedures for the closely related 5-Bromo-2-chloro-4-methoxypyrimidine and should be optimized for each specific nucleophile.[5] Reaction progress should always be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the reaction with a generic amine nucleophile to form 2-amino-5-bromo-4-ethoxypyrimidine derivatives.

Materials:

-

This compound (1.0 equiv.)

-

Amine nucleophile (1.1-1.2 equiv.)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv.)

-

Solvent: Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., ethanol).

-

Causality: Ethanol and isopropanol are effective polar protic solvents for this reaction. DMF can be used for less reactive amines due to its higher boiling point and ability to solvate ions.

-

-

Reagent Addition: Add the amine nucleophile (1.1-1.2 equiv.). If the amine is used as a hydrochloride salt, a non-nucleophilic base like DIPEA or TEA (1.5-2.0 equiv.) must be added to liberate the free amine.

-

Causality: A slight excess of the amine ensures complete consumption of the starting material. The base neutralizes the HCl generated during the reaction, preventing protonation of the amine nucleophile.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent).

-

Causality: Thermal energy is required to overcome the activation energy of the reaction.

-

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-